molecular formula C15H10ClN5O4 B11033742 N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-2-chloro-5-nitrobenzamide

N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-2-chloro-5-nitrobenzamide

Cat. No.: B11033742
M. Wt: 359.72 g/mol
InChI Key: HYVMTAGLPAJMOI-UHFFFAOYSA-N
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Description

N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-CHLORO-5-NITROBENZOYL)GUANIDINE is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-CHLORO-5-NITROBENZOYL)GUANIDINE typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Guanidine Group: The guanidine group can be introduced by reacting the benzoxazole derivative with a suitable guanidine precursor, such as guanidine hydrochloride, under basic conditions.

    Chlorination and Nitration: The final step involves the chlorination and nitration of the benzoyl group to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-CHLORO-5-NITROBENZOYL)GUANIDINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated

Properties

Molecular Formula

C15H10ClN5O4

Molecular Weight

359.72 g/mol

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-chloro-5-nitrobenzamide

InChI

InChI=1S/C15H10ClN5O4/c16-10-6-5-8(21(23)24)7-9(10)13(22)19-14(17)20-15-18-11-3-1-2-4-12(11)25-15/h1-7H,(H3,17,18,19,20,22)

InChI Key

HYVMTAGLPAJMOI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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